SBE13 hydrochloride

概要

説明

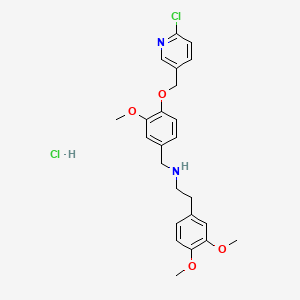

SBE 13 塩酸塩は、ポロ様キナーゼ1(PLK1)の強力で選択的な阻害剤です。 キナーゼの不活性コンフォメーションを標的とする能力で知られており、細胞シグナル伝達研究やがん研究において貴重なツールとなっています 。 この化合物は、C24H27ClN2O4·HClの分子式と479.40 g/molの分子量を持ちます .

準備方法

合成経路と反応条件

SBE 13 塩酸塩の合成は、コア構造の調製から始まり、さまざまな官能基の導入を経て複数の段階を踏みます。主なステップは以下のとおりです。

コア構造の形成: これは、塩基の存在下、3,4-ジメトキシベンズアルデヒドと6-クロロ-3-ピリジンメタノールの反応により中間体化合物を形成します。

アミン基の導入: 次に、中間体と2-(3,4-ジメトキシフェニル)エチルアミンを反応させてアミン基を導入します。

塩酸塩の形成: 最後のステップでは、塩酸を加えてSBE 13の塩酸塩を形成します.

工業生産方法

SBE 13 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 重要なパラメーターには、温度制御、反応時間、高純度試薬の使用などがあります .

化学反応解析

反応の種類

SBE 13 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を生成します。

還元: この化合物は、還元反応によって官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、還元はアルコールやアミンを生成する可能性があります .

科学研究の応用

SBE 13 塩酸塩は、次のような広範囲にわたる科学研究の応用を持っています。

化学: PLK1の阻害とその細胞周期調節への影響を研究するためのツールとして使用されます。

生物学: さまざまな細胞プロセスにおけるPLK1の役割を理解するための細胞シグナル伝達研究で使用されます。

医学: がん細胞でアポトーシスを誘導する能力から、がん治療の可能性が研究されています。

化学反応の分析

Types of Reactions

SBE 13 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: SBE 13 hydrochloride can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

科学的研究の応用

SBE13 hydrochloride is a selective inhibitor of Polo-like kinase 1 (Plk1) that has potential applications in scientific research, particularly in cell signaling studies and cancer research .

Scientific Research Applications

This compound is a valuable tool for investigating Plk1's role in cell cycle progression, cell proliferation, and apoptosis . It has been used in various in vitro studies, including kinase assays, western blot analyses, FACS can analyses, caspase assays, and immunofluorescence studies .

Polo-like Kinase 1 (Plk1) Inhibition

This compound is a potent and selective inhibitor of Plk1, with an IC50 of 200 pM . It exhibits significantly less inhibition of Plk2 (IC50 > 66 μM) and Plk3 (IC50 = 875 nM) . This selectivity makes this compound a useful tool for studying the specific effects of Plk1 inhibition in cellular processes .

Cell Cycle Disruption

This compound has been shown to delay cell cycle progression, reduce cell proliferation, and induce apoptosis in various human cancer cell lines . In primary cells, it transiently arrests the cell cycle at the G0/G1 phase . Studies have revealed that SBE13 can decrease cell proliferation and delay cell cycle progression at lower concentrations, while higher concentrations can lead to G2/M arrest followed by apoptosis and abnormal mitotic figures .

Cancer Research

Plk1 is often highly active in cancer cells and is considered a negative prognostic factor for cancer patients . this compound has demonstrated the ability to induce cell death in cancer cells . It has also been shown to enhance the effects of Enzastaurin, a protein kinase C β (PKCβ) inhibitor, in cancer cells . The combination of SBE13 and Enzastaurin has been found to synergistically reduce cell proliferation, particularly in p53-deficient cancer cells .

Apoptosis Induction

This compound can enhance the induction of apoptosis in cancer cells . Studies using caspase 3/7 assays have shown that combining SBE13 with Enzastaurin significantly increases apoptosis in HeLa cells compared to Enzastaurin alone .

Selectivity

This compound does not influence the activity of other kinases like Plk2, Plk3, and Aurora A, indicating its selectivity as a type II Plk1 inhibitor .

Data Table

| Target | IC50 Value |

|---|---|

| PLK1 | 200 pM |

| PLK3 | 875 nM |

| PLK2 | >66 μM |

Combinatorial Inhibition of Plk1 and PKCβ in Cancer Cells

A study investigated the combined effects of SBE13 and Enzastaurin in cancer cells . The results demonstrated that Plk1 inhibition using SBE13 enhances the effects of Enzastaurin in cancer cells. The study also found that the enhanced reduction in cell proliferation after treatment with SBE13 and Enzastaurin is due to missing p53 function of the cells .

PLK1-activating IFI16-STING-TBK1 Pathway

作用機序

SBE 13 塩酸塩は、PLK1を選択的に阻害することによってその効果を発揮します。キナーゼの不活性コンフォメーションに結合し、その活性化とそれに続く下流ターゲットのリン酸化を防ぎます。この阻害は、がん細胞で細胞周期停止とアポトーシスをもたらします。 この化合物は、PLK2、PLK3、オーロラAキナーゼなどの他のキナーゼには有意な影響を与えません .

類似の化合物との比較

類似の化合物

BI 2536: 同様の作用機序を持つ別の強力なPLK1阻害剤。

ボルセチブ: がん治療の臨床試験で使用されているPLK1阻害剤。

独自性

SBE 13 塩酸塩は、PLK1に対する高い選択性と、キナーゼの不活性コンフォメーションに結合する能力によって独特です。 この選択性は、オフターゲット効果を減らし、治療薬としての可能性を高めます .

類似化合物との比較

Similar Compounds

BI 2536: Another potent PLK1 inhibitor with a similar mechanism of action.

Volasertib: A PLK1 inhibitor used in clinical trials for cancer treatment.

Rigosertib: Inhibits PLK1 along with other kinases such as Bcr-Abl and Flt1

Uniqueness

SBE 13 hydrochloride is unique due to its high selectivity for PLK1 and its ability to bind to the inactive conformation of the kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

生物活性

SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation and is often overexpressed in various cancers. This article delves into the biological activity of this compound, summarizing its mechanism of action, effects on cancer cell lines, and related research findings.

Chemical Profile

- Chemical Name : N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride

- CAS Number : 1052532-15-6

- Molecular Weight : 479.4 g/mol

- Purity : ≥99% (HPLC)

This compound selectively inhibits PLK1 with an IC50 of approximately 200 pM, while showing significantly higher IC50 values for PLK3 (875 nM) and PLK2 (66 μM) . It binds to and stabilizes the inactive conformation of PLK1, leading to:

- Cell Cycle Arrest : SBE13 induces a G0/G1 phase arrest in primary cells and a G2/M phase arrest in cancer cell lines .

- Reduced Cell Proliferation : In various cancer cell lines, SBE13 has been shown to decrease proliferation rates significantly .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as cleaved caspase 3/7 .

Table 1: Summary of Biological Effects of SBE13

| Cell Line | IC50 (µM) | Phase Arrest | Apoptosis Induction | Notes |

|---|---|---|---|---|

| HeLa | 18 | G2/M | Yes | Significant reduction in proliferation |

| TREx BCBL1-Rta | N/A | G0/G1 | Yes | Synergistic effect with Dox treatment |

| HCT116 p53-wt | N/A | G0/G1 | Yes | Enhanced effect when combined with Enzastaurin |

| HCT116 p53-/- | N/A | G0/G1 | Yes | Greater reduction in proliferation with combination therapy |

Case Studies

- KSHV Reactivation :

- Combination Therapy :

Research Findings

SBE13 has been extensively studied for its potential therapeutic applications in oncology:

- Selectivity : Unlike many kinase inhibitors, SBE13 does not affect other kinases such as Aurora A, highlighting its selectivity for PLK1 .

- Cell Viability : In various assays, SBE13 treatment resulted in decreased cell viability across multiple cancer cell lines, supporting its role as an effective anticancer agent .

- Mechanistic Insights : Molecular docking studies suggest that SBE13 interacts with key residues within the hydrophobic pocket of PLK1, further validating its classification as a type II inhibitor .

特性

IUPAC Name |

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSVDJLQQXEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474576 | |

| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052532-15-6 | |

| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052532-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。